7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C7H9N5O2. It is known for its significant role in various scientific and industrial applications. This compound is a derivative of purine, a heterocyclic aromatic organic compound that is essential in many biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the methylation of theophylline followed by amination. The reaction conditions often include the use of methyl iodide and ammonia under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound can involve the extraction and purification from natural sources such as tea leaves or cocoa beans, followed by chemical modification to introduce the amino group at the 7th position . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of various substituted purine compounds.
Scientific Research Applications
7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of 7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in purine metabolism, thereby affecting cellular processes. The compound can also interact with adenosine receptors, leading to various physiological effects .
Comparison with Similar Compounds
Theophylline: A methylxanthine derivative with bronchodilator properties.
Caffeine: Another methylxanthine known for its stimulant effects.
Theobromine: Found in cocoa, with mild stimulant and diuretic effects.
Uniqueness: 7-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific amino substitution at the 7th position, which imparts distinct chemical and biological properties compared to other methylxanthines .
Properties
IUPAC Name |
7-amino-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-10-5-4(12(8)3-9-5)6(13)11(2)7(10)14/h3H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSANTZNGLNNHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70321017 | |
Record name | 7-Amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70321017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81281-58-5 | |
Record name | NSC367962 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70321017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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